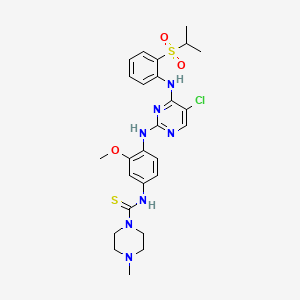

Dclk1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H32ClN7O3S2 |

|---|---|

Molecular Weight |

590.2 g/mol |

IUPAC Name |

N-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-4-methylpiperazine-1-carbothioamide |

InChI |

InChI=1S/C26H32ClN7O3S2/c1-17(2)39(35,36)23-8-6-5-7-21(23)30-24-19(27)16-28-25(32-24)31-20-10-9-18(15-22(20)37-4)29-26(38)34-13-11-33(3)12-14-34/h5-10,15-17H,11-14H2,1-4H3,(H,29,38)(H2,28,30,31,32) |

InChI Key |

AJSKSKGAQOFYCO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)NC(=S)N4CCN(CC4)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

DCLK1-IN-5 and its Therapeutic Potential in Targeting Cancer Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of cancer stem cell (CSC) biology, driving tumor initiation, progression, and resistance to therapy. Its kinase activity presents a compelling target for novel anti-cancer therapeutics. This technical guide provides an in-depth analysis of the mechanism of action of DCLK1 inhibition in CSCs, with a focus on the potential therapeutic agent DCLK1-IN-5. Due to the limited publicly available data specifically on this compound in the context of cancer stem cells, this document leverages extensive research on the closely related and well-characterized DCLK1 inhibitor, DCLK1-IN-1, to infer its likely mechanisms and effects. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: DCLK1 - A Key Player in Cancer Stem Cell Biology

DCLK1 is a microtubule-associated protein kinase that is overexpressed in various solid tumors, including colorectal, pancreatic, and renal cancers.[1][2][3] It is recognized as a specific marker for a subpopulation of tumor cells with stem-like properties, often referred to as cancer stem cells (CSCs).[1][3] These CSCs are implicated in tumor self-renewal, differentiation into the bulk of tumor cells, and resistance to conventional therapies, ultimately leading to tumor recurrence and metastasis.[1] DCLK1's role in maintaining this malignant phenotype is linked to its influence over several critical oncogenic signaling pathways, including Notch, Wnt/β-catenin, NF-κB, and Hippo-YAP.[4][5][6]

This compound: A Novel DCLK1 Inhibitor

This compound is a potent inhibitor of DCLK1 with a reported IC50 of 179.7 nM. While its primary characterization in the public domain has focused on its anti-inflammatory properties through the inhibition of DCLK1-mediated IKKβ phosphorylation, its potential as an anti-cancer agent targeting CSCs is of significant interest.[7] Given the shared target and the wealth of data on other DCLK1 inhibitors, we can project a strong rationale for its efficacy in eradicating CSCs.

Mechanism of Action: Insights from DCLK1 Inhibition

The therapeutic strategy of targeting DCLK1 in cancer stem cells is centered on disrupting the signaling networks that sustain their self-renewal and survival. The inhibition of DCLK1's kinase activity is expected to have pleiotropic effects on CSCs.

Downregulation of Pluripotency and Stemness Factors

A primary mechanism by which DCLK1 inhibition is thought to eliminate CSCs is through the downregulation of key transcription factors that maintain a stem-like state. Studies with the related inhibitor DCLK1-IN-1 have demonstrated a significant reduction in the expression of pluripotency markers such as c-MYC, NANOG, SOX2, and OCT4 in various cancer cell lines.[8]

Disruption of Key Signaling Pathways

DCLK1 acts as a central node in several signaling pathways crucial for CSC maintenance. Inhibition of DCLK1 is expected to disrupt these pathways, leading to a loss of the CSC phenotype.

-

NF-κB Pathway: DCLK1 can directly bind to and phosphorylate IKKβ, a key kinase in the NF-κB signaling cascade.[7] This leads to the activation of NF-κB, which promotes inflammation and cell survival. This compound's known ability to inhibit this interaction suggests a direct mechanism for suppressing pro-tumorigenic inflammation and CSC survival.

-

Wnt/β-catenin Pathway: DCLK1 has been shown to positively regulate the Wnt/β-catenin pathway, which is fundamental for stem cell self-renewal.[6] Inhibition of DCLK1 would be expected to decrease β-catenin levels and its downstream targets.

-

Hippo-YAP Pathway: Recent evidence suggests a positive correlation between DCLK1 and the activation of the Hippo pathway effector YAP, a key regulator of organ size and stem cell proliferation.[4]

Induction of Apoptosis and Inhibition of Self-Renewal

By disrupting these critical survival pathways, DCLK1 inhibition leads to an increase in apoptosis and a reduction in the self-renewal capacity of CSCs. This is phenotypically observed as a decrease in the ability of cancer cells to form colonies and spheroids in vitro.[1][8]

Quantitative Data on DCLK1 Inhibition in Cancer Stem Cells

The following tables summarize key quantitative data from studies on the DCLK1 inhibitor DCLK1-IN-1, which serves as a strong proxy for the expected effects of this compound.

Table 1: In Vitro Efficacy of DCLK1-IN-1 on Cancer Cell Viability and Kinase Activity

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Kinase Assay) | DCLK1 | 143 nM | [1] |

| IC50 (Cell Viability) | HCT116 (CRC) | 3.842 µM | [1] |

| hCRC#1 (CRC) | 3.620 µM | [1] |

Table 2: Effects of DCLK1-IN-1 on Cancer Stem Cell Properties

| Assay | Cell Line(s) | Treatment Concentration | Observed Effect | Reference |

| Colony Formation | ACHN, 786-O, CAKI-1 (RCC) | 1, 5, or 10 µM | Significant reduction in clonogenic capacity | [8] |

| Spheroid Formation | ACHN, 786-O, CAKI-1 (RCC) | 1, 5, or 10 µM | Dose-related decreases in spheroid area | [8] |

| Pluripotency Marker Expression | ACHN, 786-O, CAKI-1 (RCC) | 5 or 10 µM | Decreased protein expression of c-MYC, NANOG, SOX2, OCT4, KLF4 (cell-line dependent) | [8] |

Key Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the effects of DCLK1 inhibitors on cancer stem cells.

Western Blot Analysis for Pluripotency Markers

Objective: To determine the effect of this compound on the protein expression levels of pluripotency factors (e.g., SOX2, OCT4, NANOG, c-MYC).

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, ACHN) and treat with varying concentrations of this compound or vehicle control (DMSO) for 24-48 hours.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against pluripotency markers and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry Analysis: Quantify band intensities and normalize to the loading control.

Spheroid Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.

Protocol:

-

Cell Preparation: Dissociate cancer cells into a single-cell suspension.

-

Plating: Plate a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment plates.

-

Media and Treatment: Culture cells in serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF). Add this compound at various concentrations.

-

Incubation: Incubate for 7-14 days to allow for spheroid formation.

-

Quantification: Count the number of spheroids and measure their diameter using a microscope and imaging software.

-

Data Analysis: Compare the number and size of spheroids in treated versus control wells.

In Vivo Xenograft Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth and CSC populations.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) mixed with Matrigel into the flanks of immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) or vehicle control daily or on a specified schedule.

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint Analysis: At the end of the study, excise tumors and perform immunohistochemistry or western blot analysis for DCLK1, proliferation markers (e.g., Ki-67), and CSC markers.

Visualizing the Mechanism: Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the central role of DCLK1 in key oncogenic signaling pathways and the proposed mechanism of action for this compound.

Caption: DCLK1 signaling pathways in cancer stem cells and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

The inhibition of DCLK1 represents a promising therapeutic strategy to target the cancer stem cell population, which is a major driver of tumor recurrence and metastasis. While direct evidence for this compound's efficacy in CSCs is still emerging, the extensive data on the closely related inhibitor DCLK1-IN-1 strongly supports its potential. The proposed mechanism of action involves the disruption of key signaling pathways, leading to a reduction in CSC self-renewal and survival. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in oncology. Future research should focus on head-to-head comparisons with other DCLK1 inhibitors, exploring combination therapies, and identifying predictive biomarkers for patient stratification.

References

- 1. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ccmu.edu.cn [ccmu.edu.cn]

- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis [thno.org]

- 4. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer [medsci.org]

- 5. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]

- 7. Doublecortin-like kinase 1 activates NF-κB to induce inflammatory responses by binding directly to IKKβ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

DCLK1-IN-1: A Technical Guide to a Selective DCLK1 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology.[1][2] Primarily recognized for its role in neuronal migration through the regulation of microtubule polymerization, DCLK1 is now understood to be a multifaceted protein with critical functions in cancer biology.[3][4] Overexpressed in a variety of solid tumors, including pancreatic, colorectal, and gastric cancers, DCLK1 is implicated as a marker for cancer stem cells (CSCs) and a driver of tumorigenesis, metastasis, and chemoresistance.[1][5][6]

This technical guide provides a comprehensive overview of DCLK1-IN-1, a first-in-class, potent, and selective chemical probe for the DCLK1 kinase domain.[1][7] Developed through a combination of chemoproteomic profiling and structure-based design, DCLK1-IN-1 serves as an invaluable tool for elucidating the biological functions of DCLK1 and exploring its therapeutic potential.[1] This document will detail the mechanism of action of DCLK1-IN-1, present its key quantitative data, outline relevant experimental protocols, and visualize the signaling pathways it modulates.

Mechanism of Action

DCLK1-IN-1 functions as an ATP-competitive inhibitor of the DCLK1 kinase domain.[4] By binding to the active site of the kinase, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that DCLK1 regulates.[8] DCLK1-IN-1 exhibits high selectivity for DCLK1 and its close homolog, DCLK2, with minimal off-target activity against a broad panel of other human kinases.[1][9] This specificity makes it a superior tool for dissecting the precise roles of DCLK1 in cellular processes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of DCLK1-IN-1, demonstrating its potency and selectivity.

| Parameter | DCLK1 | DCLK2 | Assay Type | Reference |

| IC50 | 9.5 nM | 31 nM | KINOMEscan (Binding Assay) | [1][7][10] |

| IC50 | 57 nM (at 50 µM ATP) | 103 nM (at 100 µM ATP) | 33P-labeled ATP Kinase Assay | [1][7][10] |

| Kd | 109 nM | - | Isothermal Titration Calorimetry (ITC) | [1] |

| Cellular IC50 | 279 nM | - | NanoBRET Assay (HCT116 cells) | [1][7] |

Table 1: In Vitro and Cellular Potency of DCLK1-IN-1

| Cell Line | IC50 (MTT Assay) | Reference |

| ACHN (Renal Cell Carcinoma) | ~22-35 µM | [11] |

| 786-O (Renal Cell Carcinoma) | ~22-35 µM | [11] |

| CAKI-1 (Renal Cell Carcinoma) | ~22-35 µM | [11] |

Table 2: Cell Viability IC50 of DCLK1-IN-1 in Renal Cell Carcinoma Lines

Signaling Pathways Modulated by DCLK1-IN-1

DCLK1 is a central node in several signaling pathways that are crucial for cancer progression. Inhibition of DCLK1 by DCLK1-IN-1 has been shown to impact these pathways, leading to anti-tumor effects.

DCLK1 and Cell Motility

Transcriptomic and proteomic analyses of patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids treated with DCLK1-IN-1 revealed an enrichment of gene signatures associated with cell motility.[1] This suggests that DCLK1 plays a pivotal role in regulating the migratory and invasive properties of cancer cells.

DCLK1 in Cancer Stemness and EMT

DCLK1 is a recognized marker for cancer stem cells and a promoter of the epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[5][12] Studies in renal cell carcinoma have shown that DCLK1-IN-1 treatment downregulates pluripotency factors and EMT-associated markers.[12]

DCLK1 and NOTCH Signaling

In head and neck squamous cell carcinoma (HNSCC), DCLK1 expression positively correlates with the activation of the NOTCH signaling pathway.[13][14][15][16] Pharmacological inhibition of DCLK1 leads to a downregulation of NOTCH1 signaling, resulting in decreased proliferation, migration, and colony formation.[14][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of DCLK1-IN-1.

DCLK1 Kinase Assay (33P-labeled ATP)

This assay measures the enzymatic activity of DCLK1 by quantifying the incorporation of radiolabeled phosphate into a substrate.

Methodology:

-

Recombinant DCLK1 kinase domain is incubated with varying concentrations of DCLK1-IN-1.

-

The kinase reaction is initiated by the addition of a reaction mixture containing a suitable peptide substrate and [γ-33P]ATP at a concentration near the Km for ATP (e.g., 50 µM for DCLK1).[1]

-

The reaction is allowed to proceed at 30°C for a defined period.

-

The reaction is then stopped, and the amount of 33P incorporated into the substrate is quantified, typically by capturing the substrate on a filter and measuring radioactivity.

-

IC50 values are calculated from the dose-response curves.

NanoBRET Target Engagement Assay

The NanoBRET assay is a live-cell assay that measures the binding of a compound to its target protein.

Methodology:

-

Cells (e.g., HCT116) are transiently transfected with a vector expressing DCLK1 fused to NanoLuc luciferase.[1]

-

A cell-permeable fluorescent tracer that binds to the DCLK1 active site is added to the cells.

-

In the absence of a competing inhibitor, the tracer binds to DCLK1-NanoLuc, bringing the luciferase and fluorophore into close proximity and allowing for Bioluminescence Resonance Energy Transfer (BRET).

-

DCLK1-IN-1 is added in increasing concentrations, which competes with the tracer for binding to DCLK1.

-

The displacement of the tracer by DCLK1-IN-1 leads to a decrease in the BRET signal.

-

The IC50 for target engagement is determined from the dose-dependent reduction in the BRET signal.[1]

Patient-Derived Organoid (PDO) Viability Assay

PDOs are three-dimensional cultures derived from patient tumors that better recapitulate the in vivo tumor environment.[17][18][19]

Methodology:

-

Patient-derived organoids are established from tumor tissue.

-

Organoids are dissociated into single cells and plated in a Matrigel-containing medium in 384-well plates.[1]

-

After allowing the cells to re-form organoids, they are treated with a dose range of DCLK1-IN-1.[1]

-

The plates are incubated for an extended period (e.g., 7 days) to allow for effects on proliferation.[1]

-

Cell viability is assessed using a 3D-compatible assay such as CellTiter-Glo 3D, which measures ATP levels.[1][5]

-

The effect of DCLK1-IN-1 on organoid viability is determined by comparing the luminescence signal in treated wells to that in DMSO-treated control wells.[1]

Conclusion

DCLK1-IN-1 is a highly selective and potent inhibitor of DCLK1 kinase activity, making it an indispensable chemical probe for investigating the complex biology of this emerging cancer target. Its demonstrated activity in clinically relevant models, such as patient-derived organoids, underscores the potential of targeting DCLK1 as a therapeutic strategy.[1] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the function of DCLK1 and advance the development of novel anti-cancer therapies.

References

- 1. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a selective inhibitor of doublecortin like kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis of Inhibition of DCLK1 by Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Doublecortin-Like Kinase 1 Reveals a Novel Strategy to Circumvent Chemoresistance and Metastasis in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DCLK1-IN-1 | DCLK1/2 Inhibitor | TargetMol [targetmol.com]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Patient-derived organoids for precision oncology: a platform to facilitate clinical decision making - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A step towards clinic-ready patient-derived organoids - Salk Institute for Biological Studies [salk.edu]

An In-depth Technical Guide on the DCLK1 Inhibitor DCLK1-IN-1 and its Analogs

A Note on Nomenclature: This document focuses on the well-characterized Doublecortin-like kinase 1 (DCLK1) inhibitor, DCLK1-IN-1, and its related analogs. No specific public domain data could be retrieved for a compound designated "Dclk1-IN-5." It is presumed that this may be a typographical error or a compound not yet widely reported in scientific literature. The information herein pertains to the class of 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold inhibitors, for which DCLK1-IN-1 is a prominent and selective member.

Executive Summary

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, particularly for gastrointestinal cancers.[1][3] It is a serine/threonine kinase implicated in cancer stem cell biology, tumor growth, and metastasis.[2][4][5] The development of selective inhibitors is crucial for elucidating its biological functions and for potential therapeutic applications. DCLK1-IN-1 is a potent and selective, in vivo-compatible chemical probe for the DCLK1 kinase domain.[6][7] This guide provides a comprehensive overview of the target protein, binding affinities of DCLK1-IN-1 and related compounds, detailed experimental methodologies, and the signaling pathways modulated by DCLK1.

Target Protein: Doublecortin-like Kinase 1 (DCLK1)

DCLK1 is a microtubule-associated protein with a C-terminal serine/threonine kinase domain.[8] It was initially identified for its role in neuronal migration. However, subsequent research has revealed its overexpression in various cancers, including pancreatic, colorectal, and esophageal cancers.[1][3] DCLK1 is considered a marker for tuft cells and cancer stem cells.[1][2][5]

There are different isoforms of DCLK1, with the long-form containing microtubule-binding domains and the short-form primarily consisting of the kinase domain.[9] Its kinase activity is implicated in regulating several oncogenic signaling pathways.[4][8]

Binding Affinity and Selectivity

DCLK1-IN-1 and its precursors are based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][2]diazepin-6-one scaffold.[1] The development of DCLK1-IN-1 was aimed at improving selectivity against other kinases like ERK5 and LRRK2, which are off-targets of earlier compounds like XMD8-92 and LRRK2-IN-1.[1][10]

Quantitative Binding and Inhibition Data

The following tables summarize the binding affinities and inhibitory concentrations of DCLK1-IN-1 and related compounds against DCLK1 and other kinases.

| Compound | Target Kinase | Binding Affinity (Kd) | IC50 (Binding Assay) | IC50 (Kinase Assay) | Reference |

| DCLK1-IN-1 | DCLK1 | 109 nM (ITC) | 9.5 nM (KINOMEscan) | 57 nM (33P-ATP assay) | [6] |

| DCLK1-IN-1 | DCLK2 | - | 31 nM (KINOMEscan) | 103 nM (33P-ATP assay) | [6][7] |

| DCLK1-IN-1 | DCLK1 (in cells) | - | 279 nM (NanoBRET) | - | [6][7] |

| XMD8-85 | DCLK1 | - | - | - | [1][11] |

| LRRK2-IN-1 | DCLK1 | - | - | - | [1] |

| XMD8-92 | DCLK1 | - | - | - | [1] |

Table 1: Binding Affinity and Potency of DCLK1 Inhibitors.

| Compound | DCLK1 IC50 (nM) | ERK5 IC50 (nM) | LRRK2 IC50 (nM) | BRD4 IC50 (nM) | Reference |

| DCLK1-IN-1 | 57 | >10,000 | 1,600 | >10,000 | [11] |

| FMF-03-055-1 | - | - | - | - | [1][6] |

| XMD8-85 | - | - | - | - | [1] |

Table 2: Selectivity Profile of DCLK1 Inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize DCLK1 inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12][13]

-

Principle: A solution of the ligand (e.g., DCLK1-IN-1) is titrated into a solution of the protein (e.g., DCLK1 kinase domain) in the sample cell of a calorimeter. The heat changes upon binding are measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[12][14]

-

Protocol Outline:

-

Purified recombinant DCLK1 kinase domain is placed in the sample cell.[6]

-

The inhibitor is loaded into the injection syringe.

-

Both protein and inhibitor solutions must be in identical, well-matched buffers to minimize heats of dilution.[14]

-

A series of small injections of the inhibitor into the protein solution is performed.

-

The heat change after each injection is measured.

-

The data are integrated and fit to a binding model to determine the thermodynamic parameters.[6]

-

KINOMEscan™ Binding Assay

This is a high-throughput competition binding assay used to determine the binding affinity of a compound against a large panel of kinases.[15][16][17][18]

-

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is quantified by qPCR of a DNA tag fused to the kinase.[15][16]

-

Protocol Outline:

-

Kinases are tagged with DNA and expressed.

-

The test compound is incubated with the tagged kinase and a ligand-immobilized solid support.

-

The amount of kinase bound to the support is measured via qPCR.

-

The results are reported as the percentage of the control signal remaining, which is then used to calculate the IC50 or Kd.[6]

-

33P-ATP Kinase Activity Assay

This is a classic radiometric assay that directly measures the enzymatic activity of the kinase.[19][20][21]

-

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-33P]ATP to a substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.[20][21]

-

Protocol Outline:

-

The reaction mixture containing the purified DCLK1 kinase, a suitable substrate peptide, and the test inhibitor is prepared.

-

The kinase reaction is initiated by the addition of [γ-33P]ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 15 minutes).[22]

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted [γ-33P]ATP, typically by spotting onto phosphocellulose paper followed by washing.[22]

-

The radioactivity incorporated into the substrate is measured using a scintillation counter.

-

The IC50 value is determined by measuring the kinase activity at various inhibitor concentrations.[6]

-

Signaling Pathways and Visualizations

DCLK1 is known to regulate several key signaling pathways involved in tumorigenesis and cancer stem cell maintenance.[2][4][8] Inhibition of DCLK1 with compounds like DCLK1-IN-1 can modulate these pathways.

Key Signaling Pathways Involving DCLK1

-

Wnt/β-catenin Pathway: DCLK1 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and stem cell self-renewal.[8][23]

-

Notch Pathway: DCLK1 is implicated in the regulation of the Notch signaling pathway, another critical pathway in development and cancer.[2][4][8]

-

RAS/MAPK Pathway: DCLK1 expression can be downstream of KRAS activation, and it can also influence the MAPK/ERK signaling pathway.[4][6]

-

TGF-β Pathway: DCLK1 can regulate metastasis by controlling the TGF-β signaling pathway.[8]

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate a simplified experimental workflow for kinase inhibitor testing and a general overview of DCLK1's role in oncogenic signaling.

References

- 1. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulatory Roles of Dclk1 in Epithelial Mesenchymal Transition and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural basis for small molecule targeting of Doublecortin Like Kinase 1 with DCLK1-IN-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]

- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 15. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

- 16. chayon.co.kr [chayon.co.kr]

- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 23. Pleiotropic effects of DCLK1 in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

DCLK1-IN-5 Pathway Analysis in Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator in the progression of colorectal cancer (CRC). Identified as a specific marker for tumor stem cells, its overexpression is linked to enhanced tumor growth, metastasis, and resistance to conventional therapies. DCLK1's role in tumorigenesis is multifaceted, involving the modulation of key oncogenic signaling pathways. This technical guide focuses on the analysis of pathways affected by DCLK1 inhibition, with a specific emphasis on the selective inhibitor DCLK1-IN-1. Due to the lack of specific information on "Dclk1-IN-5," this guide will focus on the well-characterized inhibitor DCLK1-IN-1, which is likely the intended compound of interest. This document provides a comprehensive overview of the quantitative effects of DCLK1-IN-1, detailed experimental protocols for its characterization, and visual representations of the core signaling pathways it modulates in the context of colorectal cancer.

Data Presentation: Efficacy of DCLK1-IN-1

The inhibitory activity of DCLK1-IN-1 has been quantified through various in vitro assays, demonstrating its potency and selectivity.

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

| Kinase Assay | DCLK1 Kinase | IC50 | 143 nM | [1](--INVALID-LINK--) |

| Cell Viability Assay | HCT116 (CRC Cell Line) | IC50 | 3.842 µM | [1](--INVALID-LINK--) |

| Cell Viability Assay | hCRC#1 (CRC Cell Line) | IC50 | 3.620 µM | [1](--INVALID-LINK--) |

| In Vivo Study | MC-38 CRC Mouse Model | Dosage | 10 mg/kg | [2](--INVALID-LINK--) |

Core Signaling Pathways in Colorectal Cancer Modulated by DCLK1

DCLK1 exerts its pro-tumorigenic effects in colorectal cancer by activating distinct signaling cascades. Inhibition by DCLK1-IN-1 has been shown to disrupt these pathways, leading to reduced cancer stemness, inflammation, and chemoresistance.

The DCLK1/XRCC5/COX2 Inflammatory Pathway

Recent studies have elucidated a novel mechanism where DCLK1 promotes a pro-inflammatory tumor microenvironment.[2][3] DCLK1 directly interacts with and phosphorylates the X-ray repair cross-complementing 5 (XRCC5) protein.[3] This phosphorylation event is crucial for the transcriptional activation of cyclooxygenase-2 (COX2), a key enzyme in the production of prostaglandin E2 (PGE2).[2][3] PGE2, in turn, fosters an inflammatory environment that supports tumor growth and aggressiveness.[1][2]

DCLK1/XRCC5/COX2 Signaling Pathway in CRC.

The DCLK1/CCAR1/β-catenin Chemoresistance Pathway

DCLK1 has also been implicated in the resistance of colorectal cancer cells to chemotherapy, particularly 5-fluorouracil (5-FU). This is mediated through its interaction with the cell cycle and apoptosis regulator 1 (CCAR1). DCLK1 phosphorylates CCAR1, leading to its stabilization. Stabilized CCAR1, in turn, positively regulates the Wnt/β-catenin signaling pathway, a well-known driver of cancer stemness and chemoresistance.

DCLK1/CCAR1/β-catenin Signaling Pathway in CRC.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide protocols for key experiments cited in the analysis of DCLK1-IN-1.

DCLK1 Kinase Assay

This assay measures the direct inhibitory effect of DCLK1-IN-1 on the kinase activity of DCLK1.

-

Reagents:

-

Recombinant DCLK1 protein (3 nM final concentration)

-

Kinase Assay Buffer: 100 mM HEPES (pH 7.5), 0.015% Brij-35, 10 mM MgCl₂, 2 mM DTT

-

Peptide Substrate (e.g., 5-FAM-KKLRRTLSVA-COOH, 1 µM final concentration)

-

ATP (100 µM final concentration)

-

DCLK1-IN-1 (various concentrations)

-

40 mM EDTA (for quenching)

-

-

Procedure:

-

Prepare a solution of DCLK1 protein in the Kinase Assay Buffer.

-

Add DCLK1-IN-1 at various concentrations to the DCLK1 solution and incubate for 1 hour at room temperature.

-

Initiate the kinase reaction by adding the peptide substrate and ATP.

-

Allow the reaction to proceed for 1 hour at room temperature.

-

Stop the reaction by adding 40 mM EDTA.

-

Analyze the phosphorylation of the peptide substrate using a suitable method, such as a mobility shift assay on a LabChip® EZ Reader.

-

Calculate the IC50 value from the dose-response curve.

-

Cell Viability (MTT) Assay

This assay determines the effect of DCLK1-IN-1 on the viability of colorectal cancer cells.

-

Materials:

-

HCT116 or other CRC cell lines

-

96-well plates

-

Complete culture medium

-

DCLK1-IN-1 (various concentrations)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

-

Procedure:

-

Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well in 200 µL of complete medium and allow them to attach overnight.

-

Treat the cells with a series of concentrations of DCLK1-IN-1. Include a vehicle control (DMSO).

-

Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis

This technique is used to detect changes in the protein levels and phosphorylation status of components in the DCLK1 signaling pathways.

-

Protocol:

-

Lyse treated and untreated CRC cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-DCLK1, anti-p-XRCC5, anti-COX2, anti-CCAR1, anti-β-catenin, anti-GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Xenograft Model

This protocol outlines the use of a mouse model to assess the in vivo efficacy of DCLK1-IN-1.

-

Methodology:

-

Subcutaneously inject luciferase-labeled MC-38 colorectal cancer cells (5 x 10⁴ cells mixed with Matrigel) into the inguinal folds of C57BL/6J mice.

-

Monitor tumor growth until the mean tumor volume reaches approximately 100 mm³.

-

Randomly assign mice to treatment and control groups.

-

Administer DCLK1-IN-1 (10 mg/kg) or vehicle control via a suitable route (e.g., oral gavage). A common vehicle formulation is DMSO, PEG300, Tween-80, and saline.[4]

-

Monitor tumor growth and animal well-being regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the preclinical evaluation of a DCLK1 inhibitor.

General Experimental Workflow for DCLK1 Inhibitor Evaluation.

Conclusion

The inhibition of DCLK1, particularly with selective compounds like DCLK1-IN-1, presents a promising therapeutic strategy for colorectal cancer. By targeting key signaling pathways involved in inflammation, cancer stemness, and chemoresistance, DCLK1 inhibitors have the potential to overcome significant challenges in CRC treatment. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of DCLK1 in colorectal cancer and to advance the development of novel targeted therapies.

References

- 1. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis [thno.org]

- 3. DCLK1 promotes colorectal cancer stemness and aggressiveness via the XRCC5/COX2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

The Role of DCLK1 Inhibition in Reversing Epithelial-Mesenchymal Transition: A Technical Guide

Introduction

The epithelial-mesenchymal transition (EMT) is a dynamic cellular process implicated in embryonic development, wound healing, and, pathologically, in cancer progression and metastasis. A key regulator of this process is the serine/threonine kinase Doublecortin-like kinase 1 (DCLK1), which is overexpressed in numerous cancers, including those of the pancreas, colon, and kidneys.[1][2] DCLK1 acts as a master regulator of signaling pathways that drive EMT, promoting a mesenchymal phenotype characterized by increased cell motility, invasion, and resistance to therapy.[2][3] This technical guide provides an in-depth overview of the role of DCLK1 in EMT and the therapeutic potential of its inhibition, focusing on the selective small molecule inhibitor DCLK1-IN-1. While the query specified Dclk1-IN-5, the vast body of scientific literature points to DCLK1-IN-1 as the well-characterized and selective inhibitor of DCLK1's kinase activity. It is presumed that "this compound" may be a less common nomenclature or a related compound, and thus this guide will focus on the extensively studied DCLK1-IN-1.

Data Presentation: The Impact of DCLK1 Inhibition on EMT

The inhibition of DCLK1, either through small molecules like DCLK1-IN-1 or through genetic knockdown, has been shown to effectively reverse the EMT process. This is evidenced by changes in the expression of key EMT-associated proteins and alterations in cellular behavior.

Table 1: Effect of DCLK1 Inhibition on EMT Marker Expression

| Target Protein | Method of Inhibition | Cell Line | Change in Expression | Quantitative Data | Reference |

| Mesenchymal Markers | |||||

| N-Cadherin | DCLK1-IN-1 (5-10 µM) | ACHN, 786-O, CAKI-1 (Renal) | Decreased | Notable decrease observed on Western Blot | [4] |

| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] | |

| DCLK1 Knockdown (siRNA) | HCT-116 (Colorectal) | Decreased (mRNA) | P < 0.01 | [1] | |

| Vimentin | DCLK1-IN-1 (5-10 µM) | ACHN, CAKI-1 (Renal) | Decreased | Notable decrease observed on Western Blot | [4] |

| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] | |

| DCLK1 Knockdown (siRNA) | HCT-116 (Colorectal) | Decreased (mRNA) | P < 0.01 | [1] | |

| ZEB1 | DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] |

| DCLK1 Knockdown (siRNA) | AsPC-1 (Pancreatic) | Decreased (mRNA) | Statistically significant decrease | [6] | |

| Snail | DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Visually significant decrease on Western Blot | [5] |

| DCLK1 Knockdown (siRNA) | AsPC-1 (Pancreatic) | Decreased (mRNA) | Statistically significant decrease | [6] | |

| Epithelial Markers | |||||

| E-Cadherin | DCLK1-IN-1 | 786-O, CAKI-1 (Renal) | Increased | Increased intensity and membrane localization via Immunofluorescence | [7] |

| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Increased | Visually significant increase on Western Blot | [5] | |

| DCLK1 Knockdown (siRNA) | HCT-116 (Colorectal) | Increased (mRNA) | P < 0.05 | [1] | |

| ZO-1 | DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Increased | Visually significant increase on Western Blot | [5] |

Table 2: Functional Effects of DCLK1 Inhibition on EMT-Related Cellular Processes

| Cellular Process | Method of Inhibition | Cell Line(s) | Effect | Quantitative Data | Reference |

| Cell Migration | DCLK1-IN-1 (10 µM) | ACHN, 786-O, CAKI-1 (Renal) | Decreased | >50% decrease in transwell migration | [7] |

| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Statistically significant decrease in transwell migration | [5] | |

| Cell Invasion | DCLK1-IN-1 (10 µM) | ACHN, 786-O, CAKI-1 (Renal) | Decreased | Statistically significant decrease in transwell invasion | [7] |

| DCLK1 Knockdown (siRNA) | PC9/GR, HCC827/OR (Lung) | Decreased | Statistically significant decrease in transwell invasion | [5] | |

| DCLK1 Knockdown (siRNA) | AsPC-1 (Pancreatic) | Decreased | Statistically significant decrease in Matrigel invasion assay (P < 0.01) | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to assess the role of DCLK1-IN-1 in EMT.

Western Blot Analysis of EMT Markers

This protocol is for the detection of changes in EMT marker protein expression following treatment with DCLK1-IN-1.

-

Cell Culture and Treatment: Plate cancer cells (e.g., ACHN, 786-O, or CAKI-1 renal cancer cells) and grow to 70-80% confluency. Treat cells with DCLK1-IN-1 at desired concentrations (e.g., 5 µM and 10 µM) or vehicle control (DMSO) for 48-72 hours.

-

Protein Extraction: Lyse the cells using a lysis buffer containing a mammalian protein extraction reagent, protease inhibitor cocktail, and PMSF. Determine the total protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of total protein per lane on a 4-20% gradient SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against EMT markers (e.g., N-Cadherin, Vimentin, E-Cadherin, ZEB1, Snail) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands using image analysis software and normalize the expression of the target protein to the loading control.

Transwell Migration and Invasion Assays

These assays are used to quantify the effect of DCLK1-IN-1 on the migratory and invasive potential of cancer cells.

-

Cell Preparation: Pre-treat cancer cells with DCLK1-IN-1 (e.g., 10 µM) or DMSO for 48-72 hours. Resuspend the cells in a serum-free medium.

-

Assay Setup:

-

Migration Assay: Seed approximately 40,000 pre-treated cells into the upper chamber of a transwell insert (8 µm pore size). Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Invasion Assay: Follow the same procedure as the migration assay, but use a transwell insert coated with a basement membrane matrix (e.g., Matrigel).

-

-

Incubation: Incubate the plates for 16-24 hours at 37°C in a CO2 incubator.

-

Analysis:

-

Remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with 4% paraformaldehyde.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

-

Data Interpretation: Compare the number of migrated/invaded cells in the DCLK1-IN-1 treated group to the control group.

Signaling Pathways and Mechanisms of Action

DCLK1 promotes EMT by activating several key signaling pathways. Inhibition of DCLK1 with DCLK1-IN-1 disrupts these pathways, leading to a reversal of the mesenchymal phenotype.

DCLK1-Mediated EMT Signaling

Caption: DCLK1 signaling pathways in EMT.

DCLK1 has been shown to regulate the Wnt/β-catenin, Notch, and TGF-β signaling pathways, all of which are critical inducers of EMT.[2][3] Activation of these pathways by DCLK1 leads to the upregulation of key EMT-inducing transcription factors such as Snail, Slug, ZEB1, and Twist.[3] These transcription factors, in turn, repress the expression of epithelial markers like E-cadherin and upregulate mesenchymal markers such as N-cadherin and Vimentin. The small molecule inhibitor DCLK1-IN-1 blocks the kinase activity of DCLK1, thereby preventing the activation of these downstream signaling cascades and reversing the EMT phenotype.

Experimental Workflow for Assessing DCLK1-IN-1 Efficacy

Caption: Workflow for evaluating DCLK1-IN-1.

DCLK1 is a critical driver of the epithelial-mesenchymal transition in various cancers, making it an attractive therapeutic target. The selective inhibitor DCLK1-IN-1 has demonstrated significant potential in reversing the EMT phenotype by downregulating mesenchymal markers, upregulating epithelial markers, and inhibiting cancer cell migration and invasion. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the role of DCLK1 in cancer and develop novel anti-cancer therapies. Future research should focus on validating the efficacy of DCLK1 inhibitors in preclinical and clinical settings to translate these promising findings into tangible benefits for cancer patients.

References

- 1. DCLK1 Inhibition Sensitizes Colorectal Cancer Cells to Radiation Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of DCLK1 kinase reverses epithelial-mesenchymal transition and restores T-cell activity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Biology Toolkit for DCLK1 Reveals Connection to RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. DCLK1 Drives EGFR-TKI-Acquired Resistance in Lung Adenocarcinoma by Remodeling the Epithelial–Mesenchymal Transition Status - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of DCLK1 with DCLK1-IN-1 Suppresses Renal Cell Carcinoma Invasion and Stemness and Promotes Cytotoxic T-Cell-Mediated Anti-Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

DCLK1-IN-5: A Deep Dive into its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doublecortin-like kinase 1 (DCLK1) has emerged as a critical regulator of tumor progression, not only through its intrinsic effects on cancer cell stemness and survival but also through its profound influence on the tumor microenvironment (TME). The selective inhibitor, DCLK1-IN-5, offers a powerful tool to dissect and therapeutically target these interactions. This technical guide provides a comprehensive overview of the effects of this compound on the TME, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways. Our analysis reveals that this compound can remodel the TME from an immunosuppressive to an immune-active state by modulating immune cell infiltration, reducing pro-tumorigenic inflammatory mediators, and downregulating immune checkpoint molecules.

Introduction to DCLK1 and the Tumor Microenvironment

DCLK1 is a serine/threonine kinase that functions as a marker for tuft cells and various cancer stem cells (CSCs). Its overexpression in several cancers, including colorectal, pancreatic, and renal cell carcinoma, is associated with poor prognosis.[1][2] DCLK1-positive CSCs contribute to an immunosuppressive TME by promoting angiogenesis, epithelial-mesenchymal transition (EMT), and the recruitment of immunosuppressive immune cells. The TME, a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix, plays a pivotal role in tumor growth, metastasis, and response to therapy. Targeting DCLK1 with inhibitors like this compound presents a promising strategy to disrupt the supportive niche for CSCs and render the TME more susceptible to anti-tumor immune responses.

Quantitative Effects of this compound on the Tumor Microenvironment

The following tables summarize the key quantitative effects of this compound on various components of the tumor microenvironment as reported in preclinical studies.

Table 1: Effect of DCLK1-IN-1 on Immune Checkpoint and Related Markers in Renal Cell Carcinoma (RCC) Cell Lines

| Cell Line | Treatment | Protein Expression Change (vs. DMSO control) | Reference |

| 786-O | 5 µM DCLK1-IN-1 | Strong decrease in PD-L1 | [3] |

| 786-O | 10 µM DCLK1-IN-1 | Strong decrease in PD-L1 | [3] |

| ACHN | 5 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |

| ACHN | 10 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |

| CAKI-1 | 5 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |

| CAKI-1 | 10 µM DCLK1-IN-1 | Dose-dependent decrease in PD-L1 | [3] |

| ACHN, 786-O, CAKI-1 | 5 µM DCLK1-IN-1 | Notable decrease in c-MET and c-MYC | [3] |

| ACHN, 786-O, CAKI-1 | 10 µM DCLK1-IN-1 | Notable decrease in c-MET and c-MYC | [3] |

Table 2: Correlation of DCLK1 Expression with Immune Cell Infiltration in Renal Cell Carcinoma (TCGA KIRC dataset)

| Immune Cell Type | Correlation with DCLK1 Expression | Statistical Significance (p-value) | Reference |

| CD8+ Cytotoxic T-cells | Negative | < 0.05 | [3] |

| Active NK cells | Negative | Not specified | [3] |

| M2 Macrophages | Positive | < 0.05 | [3] |

Table 3: Effect of DCLK1-IN-1 on Prostaglandin E2 (PGE2) Levels in a Colorectal Cancer Mouse Model

| Treatment Group | PGE2 Level Reduction (vs. Vehicle) | Tissue | Reference |

| DCLK1-IN-1 | Reduced | Plasma | [4] |

| DCLK1-IN-1 | Reduced | Tumor Tissues | [4] |

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on the tumor microenvironment by inhibiting DCLK1 kinase activity, which in turn modulates several downstream signaling pathways.

Caption: DCLK1 signaling pathways affecting the tumor microenvironment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on the tumor microenvironment.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of proteins such as PD-L1, c-MET, and c-MYC in cancer cell lines.

Materials:

-

RCC cell lines (e.g., 786-O, ACHN, CAKI-1)

-

This compound (dissolved in DMSO)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DCLK1, anti-p-DCLK1, anti-PD-L1, anti-c-MET, anti-c-MYC, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed RCC cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 5 µM, 10 µM) or DMSO (vehicle control) for the desired time (e.g., 24-48 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for primary antibodies should be optimized, but starting points can be found on the manufacturer's datasheets (e.g., 1:1000).[5][6][7][8]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.port.ac.uk [pure.port.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. DCLK1 antibody (68234-1-Ig) | Proteintech [ptglab.com]

- 6. DCLK1 Polyclonal Antibody (630-630) [thermofisher.com]

- 7. DCLK1 Polyclonal Antibody (PA5-64960) [thermofisher.com]

- 8. DCLK1 antibody (21699-1-AP) | Proteintech [ptglab.co.jp]

Investigating Dclk1 Inhibition in Pancreatic Ductal Adenocarcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Dclk1 - A High-Value Target in Pancreatic Cancer

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. A key factor contributing to this poor prognosis is the presence of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse. Doublecortin-like kinase 1 (Dclk1) has emerged as a critical player in PDAC pathogenesis, functioning as a marker for these CSCs.[1][2][3] Dclk1 is a serine/threonine kinase that is overexpressed in a significant portion of pancreatic tumors and its expression correlates with a worse prognosis for patients.[4][5]

Functionally, Dclk1 is deeply integrated into the core signaling networks that drive PDAC. It has been shown to be a downstream effector of oncogenic KRAS, the most frequently mutated gene in this cancer.[6][7] The Dclk1 signaling axis promotes tumor progression by activating key pathways such as PI3K/AKT/mTOR, which are central to cell growth, proliferation, and survival.[1][7][8] Furthermore, Dclk1 is implicated in the regulation of epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties, facilitating metastasis.[4] Given its pivotal role in maintaining the CSC population and driving tumor aggressiveness, Dclk1 represents a compelling therapeutic target for the development of novel treatment strategies for PDAC.

Dclk1 Inhibitors: A Focus on Preclinical Candidates

While the specific compound Dclk1-IN-5 has been identified as a Dclk1 inhibitor, with a reported half-maximal inhibitory concentration (IC50) for DCLK1 of 179.7 nM, its investigation has primarily been in the context of inflammation and acute lung injury. To date, there is a lack of specific published research on the efficacy and mechanism of this compound directly within pancreatic ductal adenocarcinoma models.

However, the broader therapeutic concept of Dclk1 inhibition in PDAC is supported by preclinical studies of other small molecule inhibitors. This guide will focus on two such compounds for which data in pancreatic cancer models are available: LRRK2-IN-1 and the more selective Dclk1-IN-1 .

LRRK2-IN-1: A Multi-Kinase Inhibitor with Anti-Dclk1 Activity

LRRK2-IN-1 is a potent kinase inhibitor with activity against both Leucine-rich repeat kinase 2 (LRRK2) and Dclk1. Its effects on pancreatic cancer have been evaluated in several studies.

| Parameter | Cell Line(s) | Value/Effect | Reference |

| Dclk1 Kinase Inhibition (IC50) | In vitro kinase assay | 2.6 nM | --INVALID-LINK-- |

| Cell Viability (IC50) | AsPC-1, MiaPaCa-2 | ~5-10 µM | --INVALID-LINK-- |

| Inhibition of Sphere Formation | Pancreatic sphere cultures from KC mice | Significant decrease | [6] |

| Induction of Apoptosis | AsPC-1 | Dose-dependent increase | --INVALID-LINK-- |

| Cell Cycle Arrest | AsPC-1 | G2/M arrest | --INVALID-LINK-- |

| Inhibition of Cell Migration | AsPC-1 | Significant reduction | --INVALID-LINK-- |

| Inhibition of Cell Invasion | AsPC-1 | Significant reduction | --INVALID-LINK-- |

-

Cell Lines and Culture: Human pancreatic cancer cell lines AsPC-1 and MiaPaCa-2 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

In Vitro Kinase Assay: The inhibitory activity of LRRK2-IN-1 against purified Dclk1 kinase was determined using a luminescence-based kinase assay, measuring ATP consumption.

-

Cell Viability Assay: Cells were seeded in 96-well plates and treated with varying concentrations of LRRK2-IN-1 for 48-72 hours. Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Apoptosis Assay: Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide staining after treatment with LRRK2-IN-1.

-

Cell Cycle Analysis: Cells were treated with LRRK2-IN-1, fixed, and stained with propidium iodide. DNA content was analyzed by flow cytometry to determine the cell cycle distribution.

-

Wound Healing Assay (Migration): A scratch was made in a confluent monolayer of cells. The rate of wound closure in the presence or absence of LRRK2-IN-1 was monitored over time.

-

Transwell Invasion Assay: Cells were seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contained a chemoattractant. The number of cells that invaded through the Matrigel and migrated to the lower chamber was quantified after treatment with LRRK2-IN-1.

Dclk1-IN-1: A Selective Dclk1 Inhibitor

Dclk1-IN-1 was developed as a more selective chemical probe for studying the function of Dclk1, with reduced off-target effects compared to multi-kinase inhibitors.

| Parameter | Model System | Value/Effect | Reference |

| Dclk1 Kinase Inhibition (IC50) | In vitro binding assay | 9.5 nM | [9] |

| Dclk1 Kinase Inhibition (IC50) | In vitro kinase assay | 57.2 nM | [9] |

| Effect on Cell Viability (2D culture) | Human PDAC cell lines | Minimal effects | [9] |

| Effect on Cell Viability (3D organoids) | Dclk1-expressing patient-derived PDAC organoids | Sensitive to inhibition | [9] |

| Modulation of Gene Expression | Patient-derived PDAC organoids | Enrichment of gene signatures associated with cell motility | [9] |

-

Patient-Derived Organoid (PDO) Culture: Three-dimensional organoid cultures were established from patient-derived xenograft (PDX) models of PDAC. These organoids were maintained in Matrigel with a specialized growth medium.

-

Organoid Viability Assay: PDOs were treated with Dclk1-IN-1, and viability was assessed using a CellTiter-Glo 3D assay, which measures ATP levels.

-

RNA Sequencing and Proteomics: PDOs were treated with Dclk1-IN-1 or a vehicle control. RNA and protein were extracted for subsequent RNA sequencing and mass spectrometry-based proteomics and phosphoproteomics to identify changes in gene expression and protein signaling pathways.

Signaling Pathways and Experimental Workflows

Dclk1 Signaling in Pancreatic Ductal Adenocarcinoma

Caption: Dclk1 signaling cascade in PDAC.

General Experimental Workflow for Evaluating a Dclk1 Inhibitor

Caption: Workflow for Dclk1 inhibitor evaluation.

Conclusion and Future Directions

The available preclinical data strongly support the continued investigation of Dclk1 as a therapeutic target in pancreatic ductal adenocarcinoma. The inhibition of Dclk1 kinase activity has been shown to impair key oncogenic processes including proliferation, survival, migration, and the maintenance of a cancer stem cell phenotype. While selective inhibitors like Dclk1-IN-1 have demonstrated context-dependent efficacy, particularly in patient-derived organoid models, further research is warranted.

Future studies should aim to:

-

Evaluate the efficacy of Dclk1 inhibitors, including potentially this compound, in a broader range of PDAC preclinical models, including those with different genetic backgrounds.

-

Investigate the mechanisms of resistance to Dclk1 inhibition.

-

Explore combination therapies, for instance, by pairing Dclk1 inhibitors with standard-of-care chemotherapeutics or other targeted agents.

The development of potent and selective Dclk1 inhibitors holds significant promise for improving the therapeutic landscape for patients with pancreatic ductal adenocarcinoma. A deeper understanding of the biology of Dclk1 and the effects of its inhibition will be crucial in translating this promising preclinical work into effective clinical strategies.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Role of DCLK1 in oncogenic signaling - ProQuest [proquest.com]

- 3. Frontiers | Pleiotropic effects of DCLK1 in cancer and cancer stem cells [frontiersin.org]

- 4. Dominant Expression of DCLK1 in Human Pancreatic Cancer Stem Cells Accelerates Tumor Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DCLK1 doublecortin like kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Dclk1 defines quiescent pancreatic progenitors that promote injury-induced regeneration and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of DCLK1-AL Increases Tumor Cell Invasion, Drug Resistance, and KRAS Activation and Can Be Targeted to Inhibit Tumorigenesis in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

Dclk1-IN-5 and its Role in Neurogenesis: A Technical Guide

Disclaimer: Extensive searches for a specific molecule designated "Dclk1-IN-5" have not yielded any publicly available information. The scientific literature, however, extensively details a selective and potent inhibitor named DCLK1-IN-1 . It is highly probable that "this compound" is a typographical error and the intended subject is DCLK1-IN-1. This document will proceed with a comprehensive analysis of DCLK1-IN-1 and its role in neurogenesis, based on available scientific data.

Introduction to DCLK1 in Neurogenesis

Doublecortin-like kinase 1 (DCLK1) is a microtubule-associated protein with a serine/threonine kinase domain that plays a crucial role in the development of the nervous system.[1] Its expression is particularly high in radial glial cells and neuronal precursors, suggesting a significant role in the early stages of neurogenesis.[1] DCLK1 is involved in the regulation of microtubule polymerization, a fundamental process for neuronal migration and the structural development of neurons.[1][2]

Functionally, DCLK1 has been shown to be essential for the proper formation of bipolar mitotic spindles and the progression through the M phase of the cell cycle in neural progenitors.[3] Disruption of DCLK1 function leads to defects in mitosis and can cause an increase in the cell-cycle exit index, leading to an ectopic commitment to a neuronal fate.[3] This highlights the delicate balance DCLK1 maintains between proliferation and differentiation of neural stem cells.

DCLK1-IN-1: A Selective DCLK1 Inhibitor

DCLK1-IN-1 is the first selective, in-vivo compatible chemical probe for the DCLK1 kinase domain.[4] It was developed through chemoproteomic profiling and structure-based design.[4] This inhibitor provides a powerful tool to dissect the kinase-dependent functions of DCLK1 in various biological processes, including neurogenesis.

Mechanism of Action

DCLK1-IN-1 acts as a potent inhibitor of the kinase activity of DCLK1. The inhibitory constants for DCLK1-IN-1 are summarized in the table below.

| Parameter | Value | Reference |

| IC50 (DCLK1) | 143 nM | [5] |

Table 1: Inhibitory activity of DCLK1-IN-1 against DCLK1.

DCLK1 Signaling Pathways in Neurogenesis

DCLK1 is implicated in several signaling pathways that are critical for neurogenesis. While the direct effects of DCLK1-IN-1 on these pathways in the context of neurogenesis are still under investigation, the known interactions of DCLK1 provide a framework for understanding its potential impact.

NOTCH Signaling Pathway

DCLK1 has been identified as a novel regulator of the NOTCH signaling pathway.[2] The NOTCH pathway is a highly conserved cell-cell signaling system that plays a pivotal role in regulating neural stem cell maintenance, proliferation, and differentiation. DCLK1's influence on NOTCH signaling suggests that its inhibition could alter the fate of neural progenitor cells.

Caption: Putative role of DCLK1 in the NOTCH signaling pathway.

Hippo-YAP Signaling Pathway

Recent studies have shown that DCLK1 can inhibit the Hippo signaling pathway, leading to the activation of the transcriptional co-activator Yes-associated protein (YAP).[6] The Hippo-YAP pathway is a key regulator of organ size, cell proliferation, and apoptosis. In the context of neurogenesis, YAP has been shown to promote the proliferation of neural progenitor cells. Therefore, inhibition of DCLK1 by DCLK1-IN-1 could potentially activate the Hippo pathway, leading to decreased YAP activity and a reduction in neural progenitor proliferation.

Caption: Proposed mechanism of DCLK1-IN-1 action on the Hippo-YAP pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of DCLK1-IN-1 in neurogenesis.

Neurosphere Assay

The neurosphere assay is a standard in vitro method to assess the self-renewal and differentiation potential of neural stem and progenitor cells.

Objective: To determine the effect of DCLK1-IN-1 on the proliferation and self-renewal of neural stem cells.

Materials:

-

Neural stem cell culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

DCLK1-IN-1 (solubilized in DMSO)

-

Vehicle control (DMSO)

-

6-well ultra-low attachment plates

-

Microscope with imaging capabilities

Protocol:

-

Isolate neural stem cells from the desired brain region (e.g., subventricular zone or dentate gyrus of adult mice) and culture them as neurospheres.

-

Dissociate primary neurospheres into single cells.

-

Plate the single cells at a clonal density (e.g., 10 cells/µL) in a 6-well ultra-low attachment plate containing neural stem cell culture medium.

-

Treat the cells with varying concentrations of DCLK1-IN-1 or vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.

-

After the incubation period, count the number of neurospheres formed in each well.

-

Measure the diameter of the neurospheres as an indicator of cell proliferation within the spheres.

-

For self-renewal assessment, collect the primary neurospheres, dissociate them into single cells, and re-plate them under the same treatment conditions to assess the formation of secondary neurospheres.

References

- 1. DCLK1 and its interaction partners: An effective therapeutic target for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Doublecortin-Like Kinase 1 (DCLK1) Is a Novel NOTCH Pathway Signaling Regulator in Head and Neck Squamous Cell Carcinoma [frontiersin.org]

- 3. Doublecortin-like kinase controls neurogenesis by regulating mitotic spindles and M phase progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of a selective inhibitor of Doublecortin Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bromodeoxyuridine (BrdU) labeling and immunohistochemical detection in adult zebrafish brain [protocols.io]

- 6. Doublecortin-like kinase 1 promotes stem cell-like properties through the Hippo-YAP pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Selectivity Profile of DCLK1-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, primarily due to its role as a cancer stem cell marker in various malignancies, including colorectal, pancreatic, and gastric cancers.[1][2][3] DCLK1 is a serine/threonine kinase that plays a crucial role in microtubule polymerization and is implicated in key oncogenic signaling pathways such as Notch, Wnt/β-catenin, and RAS.[1][2][4] The development of selective inhibitors is paramount to dissecting its biological functions and validating its therapeutic potential. This guide provides an in-depth technical overview of DCLK1-IN-1, a potent and selective chemical probe for the DCLK1 kinase domain.[5]

DCLK1-IN-1: Potency and Selectivity

DCLK1-IN-1 was developed through a structure-based design and chemoproteomic profiling approach to create a selective, in-vivo compatible inhibitor.[5] Its development aimed to overcome the off-target activities of previous multi-targeted inhibitors like XMD8-85 and LRRK2-IN-1, which also show affinity for kinases such as ERK5 and LRRK2.[6]

Biochemical and Cellular Potency

DCLK1-IN-1 demonstrates robust and selective inhibition of DCLK1 in various assay formats. The following tables summarize the key quantitative data for DCLK1-IN-1 and related compounds.

| Compound | DCLK1 IC50 (nM) | DCLK1 Kd (nM) | Assay Type | Reference |

| DCLK1-IN-1 | 9.5 | 109 | KINOMEscan, ITC | [5] |

| DCLK1-IN-1 | 57 (at 50 µM ATP) | - | 33P Kinase Assay | [5] |

| DCLK1-IN-1 | 279 (in HCT116 cells) | - | Cellular Thermal Shift Assay | [5] |

| XMD8-85 | 11 | - | MSA Kinase Assay | [6] |

| LRRK2-IN-1 | 186 | - | MSA Kinase Assay | [6] |

| XMD8-92 | 716 | - | MSA Kinase Assay | [6] |

| DCLK1-NEG | >100-fold less active than DCLK1-IN-1 | No binding detected | Various | [5][7] |

Kinome-wide Selectivity

A critical aspect of a chemical probe is its selectivity across the human kinome. DCLK1-IN-1 exhibits exceptional selectivity for DCLK1 and its close homolog DCLK2.

| Compound | Concentration | Kinases Inhibited (<10% of control) | Assay Type | Reference |

| DCLK1-IN-1 | 1 µM | DCLK1, DCLK2 | KINOMEscan (489 kinases) | [5] |

| DCLK1-NEG | 1 µM | None | KINOMEscan (489 kinases) | [5] |

The introduction of a trifluoroethyl group in DCLK1-IN-1 was a key modification that maintained DCLK1 activity while dramatically improving selectivity against other kinases like ERK5, LRRK2, and the bromodomain-containing protein BRD4.[5][6][8]

Experimental Methodologies

Detailed protocols are essential for the replication and validation of scientific findings. Below are summaries of the key experimental methods used to characterize DCLK1-IN-1.

KINOMEscan™ Assay

This competition binding assay quantitatively measures the interaction of a compound with a panel of human kinases.

-

Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag. A lower amount of bound kinase indicates a stronger interaction with the test compound in solution.

-

Protocol Outline:

-

Kinases are fused to a proprietary DNA tag.

-

The tagged kinases are incubated with the test compound (e.g., DCLK1-IN-1 at 1 µM) and an immobilized ligand in microtiter wells.

-

After equilibration, unbound kinase is washed away.

-

The amount of bound kinase is quantified using qPCR.

-

Results are typically expressed as a percentage of the DMSO control.

-

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to measure the thermodynamics of binding interactions.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Protocol Outline:

-

A solution of the purified recombinant DCLK1 kinase domain is placed in the sample cell of the calorimeter.

-

DCLK1-IN-1 is loaded into the injection syringe.

-

The inhibitor is titrated into the kinase solution in a series of small injections.

-

The heat change upon each injection is measured.

-

The resulting data are fitted to a binding model to determine the thermodynamic parameters. A binding constant (Kd) of 109 nM was determined for DCLK1-IN-1 with the DCLK1 protein.[7]

-

Radiometric Kinase Assay (33P-ATP)

This is a traditional and direct method for measuring kinase activity.

-

Principle: The assay measures the transfer of a radiolabeled phosphate group (from 33P-γ-ATP) to a substrate by the kinase.

-

Protocol Outline:

-

The reaction mixture is prepared containing the DCLK1 enzyme, a suitable substrate (e.g., a peptide derived from PRAK), buffer, and cofactors.[6]

-

The test compound (DCLK1-IN-1) at various concentrations is added.

-

The reaction is initiated by the addition of 33P-γ-ATP.

-

After incubation, the reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP (e.g., via phosphocellulose paper).

-

The amount of incorporated radioactivity is measured using a scintillation counter to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a drug in a cellular environment.

-

Principle: The binding of a ligand (drug) can stabilize its target protein, leading to an increase in the protein's melting temperature.

-

Protocol Outline:

-